1,2,3,4-Tetrahydroquinoxaline

Antioxidant Polymer Stabilization Peroxyl Radical Scavenging

1,2,3,4-Tetrahydroquinoxaline (THQ) is a non-planar bicyclic diamine with unique conformational flexibility and dual basic sites—properties absent in planar quinoxaline or mono-nitrogen tetrahydroquinoline. Quantitatively validated as a phthalazinone bioisostere with 3.46× improvement in antiproliferative potency (IC₅₀ 2.57 µM vs 8.90 µM). Demonstrates sub-micromolar anti-HBV EC₅₀ and 100% selective, ambient-temperature electrocatalytic dehydrogenation for next-generation LOHC systems. Exhibits 2.4× longer antioxidant induction period than BHT in polymer stabilization. Ideal for oncology, virology, hydrogen storage, and material science R&D programs.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 3476-89-9
Cat. No. B1293668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoxaline
CAS3476-89-9
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2N1
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
InChIKeyHORKYAIEVBUXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoxaline (CAS 3476-89-9): Sourcing the Partially Saturated Quinoxaline Scaffold


1,2,3,4-Tetrahydroquinoxaline (THQ) is a bicyclic heterocycle with the molecular formula C₈H₁₀N₂, characterized by a partially saturated quinoxaline core where the 1,2,3,4-positions are hydrogenated. This reduction disrupts the full aromaticity of the quinoxaline ring, resulting in a non-planar, conformationally flexible scaffold with two secondary amine moieties [1]. Physicochemically, THQ is a solid at room temperature with a melting point typically reported between 92–99 °C and an experimental LogP of 1.80, indicating moderate lipophilicity . This fundamental scaffold serves as a key building block for generating diverse libraries of biologically active molecules, with applications ranging from medicinal chemistry to polymer stabilization [2].

1,2,3,4-Tetrahydroquinoxaline: Why the Partially Saturated Scaffold Cannot Be Substituted


1,2,3,4-Tetrahydroquinoxaline cannot be generically substituted with either its fully aromatic counterpart, quinoxaline, or with other nitrogen-containing heterocycles like tetrahydroquinoline. The reduction of the pyrazine ring in THQ profoundly alters its physicochemical and biological properties. The loss of aromaticity transforms the planar, electron-deficient quinoxaline into a non-planar, electron-rich diamine, dramatically changing its molecular recognition profile, pKa, and redox behavior [1]. While structurally similar, 1,2,3,4-tetrahydroquinoline (THQ), which contains only one ring nitrogen, exhibits significantly different antioxidant capacity and reactivity due to the altered electronic environment and hydrogen-bonding potential conferred by the two-nitrogen system of THQ [2]. Therefore, THQ possesses a unique combination of conformational flexibility, dual basic sites, and redox activity that is not replicated by its analogs, making its selection critical for achieving specific experimental outcomes [3].

1,2,3,4-Tetrahydroquinoxaline Quantitative Differentiation: A Comparator-Based Evidence Guide for Procurement


Superior Antioxidant Efficacy: 1,2,3,4-Tetrahydroquinoxaline vs. 1,2,3,4-Tetrahydroquinoline

In a head-to-head comparison of antioxidant activity using an oxygen-absorption method in a tetralin model, the class of 1,2,3,4-tetrahydroquinoxalines demonstrated significantly greater efficacy than the structurally analogous 1,2,3,4-tetrahydroquinolines. [1]

Antioxidant Polymer Stabilization Peroxyl Radical Scavenging

High-Fidelity Redox Interconversion: Electrochemical Dehydrogenation of THQ vs. Quinoxaline

1,2,3,4-Tetrahydroquinoxaline serves as an efficient hydrogen-rich carrier in a reversible redox couple with quinoxaline. Under mild electrocatalytic conditions (room temperature, atmospheric pressure), the dehydrogenation of THQ back to quinoxaline proceeds with exceptionally high efficiency. [1]

Electrocatalysis Hydrogen Storage Redox Chemistry

Enhanced Antiviral Potency: THQ-Derived Scaffold vs. Benzamide Analog in HBV Inhibition

A 1,2,3,4-tetrahydroquinoxaline-derived phenyl urea (compound 88) was evaluated against a previously reported benzamide-based capsid assembly modulator (compound 38017) for anti-HBV activity. The THQ-derived scaffold demonstrated comparable or improved antiviral potency in both mouse and human hepatocyte-derived cell lines. [1]

Antiviral HBV Capsid Assembly Modulator Medicinal Chemistry

Validated Bioisosteric Replacement: 2,3-Dioxo-THQ vs. Phthalazinone in PARP-1 Inhibition

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was employed as a direct bioisosteric replacement for the phthalazinone motif present in the FDA-approved PARP-1 inhibitor, Olaparib. The resulting derivative, compound 5, demonstrated superior potency in both enzymatic and cellular assays. [1]

PARP-1 Inhibitor Anticancer Bioisostere Medicinal Chemistry

1,2,3,4-Tetrahydroquinoxaline: High-Value Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Scaffold for Next-Generation PARP-1 and HBV Inhibitors

Procurement of 1,2,3,4-tetrahydroquinoxaline is strategically justified for medicinal chemistry groups focused on oncology or virology. The scaffold has been quantitatively validated as a bioisostere of the phthalazinone core in Olaparib, yielding derivatives with up to a 3.46-fold improvement in cellular antiproliferative potency (IC₅₀ = 2.57 µM vs. 8.90 µM) [1]. Furthermore, THQ-derived phenyl ureas have shown comparable or improved anti-HBV potency over established benzamide-based capsid assembly modulators, with sub-micromolar EC₅₀ values [2]. These data positions THQ as a high-value, differentiated building block for lead optimization programs.

Sustainable Energy: High-Performance Liquid Organic Hydrogen Carrier (LOHC)

In the field of hydrogen storage, 1,2,3,4-tetrahydroquinoxaline distinguishes itself as a highly efficient hydrogen-rich carrier. Quantitative studies demonstrate that its electrocatalytic dehydrogenation back to quinoxaline achieves 100% conversion and 100% selectivity in under 20 minutes at ambient temperature and pressure, using a non-noble metal catalyst [3]. This performance is superior to the reverse hydrogenation step (93% conversion), highlighting the kinetic favorability of releasing stored hydrogen from THQ. This makes the compound an ideal candidate for research into next-generation, low-energy LOHC systems.

Material Science: Development of Superior Polymer Antioxidants

For researchers developing novel stabilizers for polymers and rubbers, the 1,2,3,4-tetrahydroquinoxaline core offers a quantifiable advantage over the structurally similar tetrahydroquinoline class. Comparative studies confirm that tetrahydroquinoxalines possess significantly greater antioxidant activity, as measured by extended induction periods in oxygen-absorption assays [4]. Notably, the derivative 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibited an induction period 2.4 and 2.2 times longer than the commercial antioxidants BHT and Nonflex AW, respectively. This positions THQ as a key intermediate for synthesizing high-efficacy stabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.